molecular formula C18H20ClN5O2 B12041465 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione CAS No. 478253-13-3

7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione

Cat. No.: B12041465
CAS No.: 478253-13-3
M. Wt: 373.8 g/mol
InChI Key: AGPXDKZLKIFABY-FMIVXFBMSA-N
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Description

7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the chloro-but-2-enyl group: This step involves the use of chlorinating agents under controlled conditions to ensure the formation of the desired (E)-isomer.

    Attachment of the p-tolylamino group: This is typically done through nucleophilic substitution reactions, where the p-tolylamine reacts with an appropriate leaving group on the purine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted purines.

Scientific Research Applications

7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione: Similar structure but with a phenylamino group instead of a p-tolylamino group.

    7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-methoxy-3,7-dihydro-purine-2,6-dione: Similar structure but with a methoxy group instead of a p-tolylamino group.

Uniqueness

The uniqueness of 7-((E)-3-Chloro-but-2-enyl)-1,3-dimethyl-8-p-tolylamino-3,7-dihydro-purine-2,6-dione lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

478253-13-3

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(4-methylanilino)purine-2,6-dione

InChI

InChI=1S/C18H20ClN5O2/c1-11-5-7-13(8-6-11)20-17-21-15-14(24(17)10-9-12(2)19)16(25)23(4)18(26)22(15)3/h5-9H,10H2,1-4H3,(H,20,21)/b12-9+

InChI Key

AGPXDKZLKIFABY-FMIVXFBMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2C/C=C(\C)/Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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